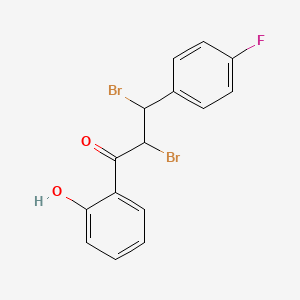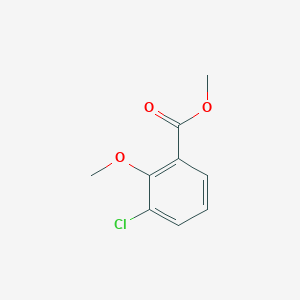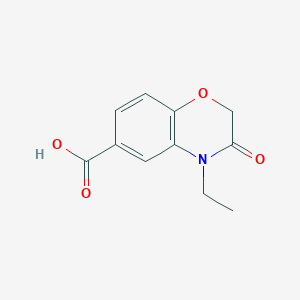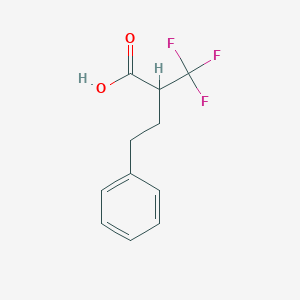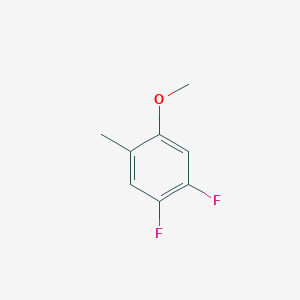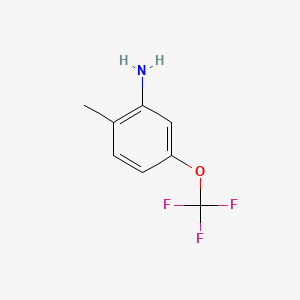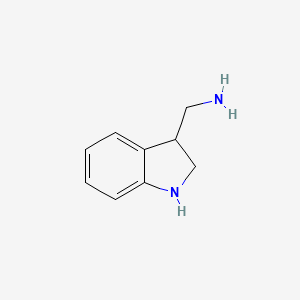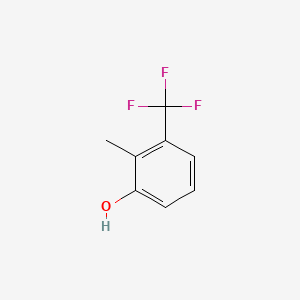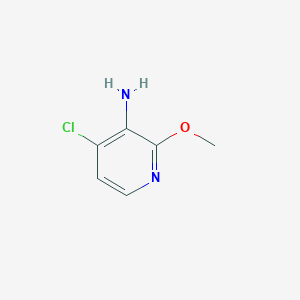![molecular formula C11H20ClNO2 B3043895 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 949153-20-2](/img/structure/B3043895.png)
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
説明
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 949153-20-2 . It has a molecular weight of 233.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Role in Plant Biology and Ethylene Production
Research has explored the significance of compounds related to ethylene production in plants. Ethylene, a simple two-carbon atom molecule, plays a crucial role in plant biology, influencing processes like growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), showcases the complexity of ethylene's biological effects, including its transport mechanisms and signaling pathways in plants under stress conditions (B. V. D. Poel & D. Straeten, 2014). This research underscores the potential for studying Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride in the context of plant hormone research, particularly relating to ethylene and its precursors.
Environmental and Toxicological Studies
Studies on ethyl carbamate (urethane) and similar compounds reveal concerns about their presence in foods and beverages, highlighting the importance of understanding their environmental and health impacts. Ethyl carbamate, for instance, has been identified as a probable human carcinogen, prompting research into its formation mechanisms and strategies for reducing its levels in consumer products (J. Weber & V. Sharypov, 2009). Such studies may inform research on this compound by highlighting the need for toxicity assessments and environmental impact analyses.
Biochemical and Pharmacological Research
The exploration of biochemical pathways and the pharmacological potential of compounds is a critical area of scientific research. For example, the study of FTY720, an immunosuppressant, illustrates the investigation into the mechanisms of action, including activation of sphingosine-1-phosphate receptors and potential antitumor efficacy in cancer models (Li Zhang et al., 2013). This approach to understanding the molecular and cellular effects of compounds could be applied to this compound, particularly in the context of its potential pharmacological applications or interactions with biological systems.
Safety and Hazards
特性
IUPAC Name |
ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNORKMTOWRWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




